![molecular formula C26H28N2O5S B2951724 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922014-75-3](/img/structure/B2951724.png)
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . The 6,7-dimethoxy-3,4-dihydroisoquinoline part of the molecule is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar 1,2-dihydroisoquinoline derivatives has been reported . These methods often involve cyclization reactions and can tolerate acid-sensitive functional groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a sulfonyl group. The dihydroisoquinoline moiety would contribute to the complexity of the structure .Chemical Reactions Analysis
Dihydroisoquinoline derivatives can participate in various chemical reactions. For example, they can react with acyl iso(thio)cyanates to yield fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds with a dihydroisoquinoline structure, such as the one mentioned, are often used as intermediates in the synthesis of heterocyclic compounds. These heterocycles have diverse applications in medicinal chemistry and drug development due to their biological activity .
Enantioselective Synthesis
The dimethoxytetrahydroisoquinoline moiety is used in enantioselective synthesis processes to produce chiral compounds with high enantioselectivity. These chiral compounds are valuable in creating pharmaceuticals with specific desired effects .
Analgesic Properties Enhancement
Structural analogs of the compound have been studied for their analgesic properties. Bioisosteric replacements in similar structures have led to an increase in analgesic activity, which is significant for developing new pain medications .
Antibacterial Agents
Compounds with a tetrahydroisoquinoline structure have been synthesized and evaluated for their antibacterial properties against various pathogenic bacterial strains. This indicates potential applications in creating new antibacterial drugs .
HIV-1 Reverse Transcriptase Inhibition
Derivatives of tetrahydroisoquinoline have been designed, synthesized, and evaluated as inhibitors of HIV-1 reverse transcriptase. This suggests a role in antiviral drug development, particularly for treatments targeting HIV .
Catalysis
The structural features of compounds like the one are used to facilitate catalytic reactions in organic synthesis. This has implications for improving reaction efficiency and developing new synthetic methodologies .
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-32-24-16-22-12-14-28(18-23(22)17-25(24)33-2)34(30,31)15-13-27-26(29)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,16-17H,12-15,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHLQNWJLLOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.